REACTION_CXSMILES
|
[OH:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=1)[CH:3]([CH3:6])[CH2:4][CH3:5].[CH3:14][N:15](C=O)C>O.[C-]#N.[Zn+2].[C-]#N>[OH:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([C:14]#[N:15])=[CH:9][CH:8]=1)[CH:3]([CH3:6])[CH2:4][CH3:5] |f:3.4.5|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
OC(C(CC)C)C1=CC=C(C=C1)Br
|
Name
|
tetrakistriphenylphosphine palladium(0)
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
zinc cyanide
|
Quantity
|
1.82 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous phase twice with dichloromethane
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic solution over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 and 20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(CC)C)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |